S-Phosphocysteine
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Overview
Description
S-Phosphocysteine: is a phosphorylated derivative of the amino acid cysteine. It is a small molecule that belongs to the class of organic compounds known as L-cysteine-S-conjugates. This compound is characterized by the presence of a thiophosphate group attached to the sulfur atom of cysteine. This compound plays a significant role in various biological processes, particularly in the regulation of protein function through post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-Phosphocysteine typically involves the phosphorylation of cysteine residues. One common method includes the reduction of disulfide-bridged proteins followed by alkylation of cysteine with (3-acrylamidopropyl)trimethyl-ammonium chloride (APTA). This is followed by beta-elimination in aqueous barium hydroxide to yield modified polypeptides containing dehydroalanine residues. The conjugate addition of thiophosphoric acid to these residues results in the formation of this compound .
Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may be optimized for higher yield and purity through advanced techniques in chemical engineering and bioprocessing.
Chemical Reactions Analysis
Types of Reactions: : S-Phosphocysteine undergoes various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfur atom in the thiophosphate group.
Substitution: The thiophosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of thiophosphate-containing compounds .
Scientific Research Applications
S-Phosphocysteine has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and its effects on protein structure and function.
Biology: Plays a role in the regulation of cellular processes through post-translational modifications of proteins.
Medicine: Investigated for its potential therapeutic applications in diseases where protein phosphorylation is dysregulated.
Mechanism of Action
The mechanism of action of S-Phosphocysteine involves its role as a post-translational modification in proteins. It is part of the phosphoenolpyruvate-dependent sugar phosphotransferase system, which catalyzes the phosphorylation of incoming sugar substrates. This modification can alter the activity, stability, and interactions of proteins, thereby regulating various cellular processes. The molecular targets include enzymes and transporters involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- O-Phosphoserine
- O-Phosphothreonine
- O-Phosphotyrosine
- N1-Phosphotryptophan
- O-Phosphohydroxylysine
- O-Phosphohydroxyproline
Comparison: : S-Phosphocysteine is unique due to the presence of a thiophosphate group attached to the sulfur atom of cysteine, whereas other phosphorylated amino acids typically have phosphate groups attached to oxygen or nitrogen atoms. This unique structure imparts distinct chemical properties and biological functions to this compound, making it a valuable compound for studying protein phosphorylation and its effects .
Properties
CAS No. |
115562-30-6 |
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Molecular Formula |
C3H8NO5PS |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-phosphonosulfanylpropanoic acid |
InChI |
InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
InChI Key |
MNEMQJJMDDZXRO-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
115562-30-6 | |
Synonyms |
S-phosphocysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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